molecular formula C15H15N3O B1238176 Anantine

Anantine

Cat. No. B1238176
M. Wt: 253.3 g/mol
InChI Key: UKNFHVAQMUDAFF-WHGQRRHOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Anantine is a member of imidazoles.

Scientific Research Applications

Synthesis and Chemical Properties

  • Anantine, along with its isomer isoanantine, has been the focus of chemical research, particularly in developing new synthetic routes. A stereoselective synthesis method involving thiyl radical addition-cyclization has been developed for these compounds (Naito, Honda, Miyata, & Ninomiya, 1993).

Biological Interactions and Fluorescence Studies

  • Anantine is a heptadecapeptide with a unique structure, containing tryptophan and histidine, which has been studied for its fluorescence characteristics. This research contributes to a deeper understanding of peptide interactions (Vos & Engelborghs, 1994).

Receptor Binding and Pharmacological Effects

  • As a peptide, Anantine has been noted for its ability to bind to receptors of the atrial natriuretic factor (ANF), exhibiting antagonist properties. Its unique amino acid sequence and cyclic structure have made it a subject of interest in pharmacological studies (Wyss, Lahm, Manneberg, & Labhardt, 1991).

Microbial Production and Isolation

  • Anantine's microbial origin from Streptomyces coerulescens and its isolation process have been well-documented. Understanding its production and extraction from microbial sources has implications for biotechnology and pharmaceutical research (Weber, Fischli, Hochuli, Kupfer, & Weibel, 1991).

properties

Product Name

Anantine

Molecular Formula

C15H15N3O

Molecular Weight

253.3 g/mol

IUPAC Name

(3E,4R)-3-benzylidene-4-(1-methylimidazol-4-yl)pyrrolidin-2-one

InChI

InChI=1S/C15H15N3O/c1-18-9-14(17-10-18)13-8-16-15(19)12(13)7-11-5-3-2-4-6-11/h2-7,9-10,13H,8H2,1H3,(H,16,19)/b12-7+/t13-/m0/s1

InChI Key

UKNFHVAQMUDAFF-WHGQRRHOSA-N

Isomeric SMILES

CN1C=C(N=C1)[C@H]\2CNC(=O)/C2=C/C3=CC=CC=C3

SMILES

CN1C=C(N=C1)C2CNC(=O)C2=CC3=CC=CC=C3

Canonical SMILES

CN1C=C(N=C1)C2CNC(=O)C2=CC3=CC=CC=C3

synonyms

anantine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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